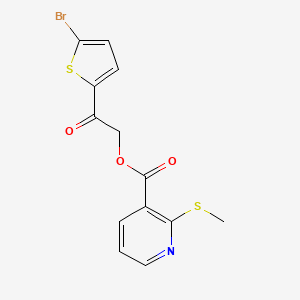

2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate

CAS No.:

Cat. No.: VC17900025

Molecular Formula: C13H10BrNO3S2

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrNO3S2 |

|---|---|

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | [2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C13H10BrNO3S2/c1-19-12-8(3-2-6-15-12)13(17)18-7-9(16)10-4-5-11(14)20-10/h2-6H,7H2,1H3 |

| Standard InChI Key | HSEWHWYBHCYBKO-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=C(S2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₀BrNO₃S₂, with a molecular weight of 372.3 g/mol. Its IUPAC name, [2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, reflects the integration of a brominated thiophene ring (position 5) and a methylthio-substituted nicotinate ester. The structural complexity arises from the juxtaposition of electron-withdrawing (bromine) and electron-donating (methylthio) groups, which influence its reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrNO₃S₂ | |

| Molecular Weight | 372.3 g/mol | |

| IUPAC Name | [2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |

| SMILES | CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=C(S2)Br |

Structural Analysis

The thiophene ring’s bromination at the 5-position enhances its electrophilic character, facilitating nucleophilic substitution reactions. The 2-oxoethyl group bridges the thiophene and nicotinate moieties, while the methylthio (-SMe) substituent on the pyridine ring contributes to lipophilicity, potentially improving membrane permeability in biological systems . The compound’s crystal packing and conformational flexibility remain understudied, though analogous bromothiophene derivatives exhibit planar geometries conducive to π-π stacking .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves a multi-step sequence:

-

Bromination of Thiophene: Initial bromination of 2-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in dichloromethane yields 5-bromothiophene-2-carboxaldehyde .

-

Oxidation to Ketone: The aldehyde is oxidized to 2-(5-bromothiophen-2-yl)-2-oxoacetic acid using potassium permanganate under acidic conditions .

-

Esterification with Nicotinic Acid Derivative: The carboxylic acid is esterified with 2-(methylthio)nicotinoyl chloride in the presence of a base like triethylamine, forming the final product.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C → rt | 75–85% |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 60–70% |

| Esterification | 2-(MeS)nicotinoyl chloride, Et₃N, THF | 50–65% |

Mechanistic Insights

-

Bromination: Proceeds via radical intermediates, with NBS generating Br- radicals that abstract hydrogen from the thiophene ring, followed by bromine addition .

-

Esterification: A nucleophilic acyl substitution where the deprotonated hydroxyl group of the oxoacetic acid attacks the electrophilic carbonyl carbon of the nicotinoyl chloride.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the methylthio group undergoing oxidation to sulfoxide upon prolonged exposure to air.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O ester) and 670 cm⁻¹ (C-Br stretch).

-

NMR (¹H): Key signals include δ 8.6 ppm (pyridine H4), δ 7.2 ppm (thiophene H3/H4), and δ 2.5 ppm (S-CH₃).

Biological Activity and Mechanisms

Anticancer Activity

Analogous compounds with thiophene-pyridine hybrids demonstrate moderate cytotoxicity against cancer cell lines (IC₅₀: 1.5–7.1 µM) . The mechanism may involve intercalation into DNA or inhibition of topoisomerase II, though further validation is required.

Table 3: Comparative Biological Data for Analogues

| Compound | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 5-Bromo-2-thienyl methyl ketone | S. aureus | MIC = 8 µg/mL | |

| 2-(5-Bromothiophen-2-yl)pyridine | HL-60 leukemia | IC₅₀ = 3.2 µM |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom allows further functionalization via Suzuki-Miyaura coupling, enabling diversification of the thiophene ring .

Materials Science

Bromothiophene derivatives are employed in organic semiconductors due to their electron-deficient aromatic systems. This compound’s methylthio group could modulate charge transport properties in thin-film transistors .

Comparison with Structural Analogues

2-(5-Bromothiophen-2-yl)-2-methoxyacetic Acid

This analogue (C₇H₇BrO₃S, MW 251.1 g/mol) lacks the nicotinate ester but shares the bromothiophene core . It exhibits lower lipophilicity (logP = 1.2 vs. 2.8 for the target compound), impacting bioavailability .

5-(5-Bromothiophen-2-yl)imidazolidine Derivatives

Compounds like CID 56446544 incorporate imidazolidine rings, showing enhanced DNA-binding affinity but reduced synthetic accessibility compared to the target molecule .

Future Perspectives

-

Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms for chiral drug discovery.

-

Target Identification: High-throughput screening to elucidate precise molecular targets in disease pathways.

-

Material Applications: Investigating charge mobility in organic electronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume